3-Chloro-1-benzothiophene-2-sulfonyl chloride
Description
Structural Significance within Halogenated Heterocyclic Compounds
As a member of the halogenated heterocyclic compound family, 3-Chloro-1-benzothiophene-2-sulfonyl chloride possesses distinct structural features that are crucial to its chemical behavior. The molecule is built upon a benzothiophene (B83047) framework, which is an aromatic bicyclic system composed of a fused benzene (B151609) and thiophene (B33073) ring. wikipedia.org The presence of a chlorine atom at the 3-position of this ring system is significant. Halogenation of such scaffolds is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which can, in turn, influence its biological activity. cymitquimica.com For instance, altering the position of a single chlorine substituent on a heterocyclic scaffold can greatly influence its binding thermodynamics with biological targets. magtech.com.cn The combination of the planar, aromatic benzothiophene core with a halogen substituent creates a unique chemical entity with potential for use in developing specialized organic materials and therapeutic agents. cymitquimica.com
Role of the Benzothiophene Core in Organic Synthesis and Functional Molecules
The benzothiophene core is a "privileged structure" in drug discovery and medicinal chemistry. researchgate.netnih.gov This scaffold is present in numerous compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. rsc.orgijpsjournal.com
The structural versatility of the benzothiophene ring system allows it to serve as a foundational building block for the synthesis of more complex molecules. rsc.org Its presence is noted in several commercially available drugs, demonstrating its therapeutic relevance. Notable examples include:
Raloxifene: Used for the prevention of osteoporosis in postmenopausal women. wikipedia.orgnih.gov
Zileuton: An inhibitor of 5-lipoxygenase used in the management of asthma. wikipedia.orgresearchgate.net
Sertaconazole: An antifungal medication. wikipedia.orgnih.gov
Beyond pharmaceuticals, benzothiophene derivatives are also utilized in material science, for example, in the manufacturing of dyes like thioindigo (B1682309) and in the development of organic field-effect transistors (OFETs). wikipedia.orgresearchgate.net The inherent properties of the benzothiophene core make it a focal point for synthetic chemists aiming to design novel functional molecules. researchgate.netrsc.org
Importance of the Sulfonyl Chloride Moiety as a Reactive Intermediate
The sulfonyl chloride (-SO₂Cl) moiety is a key functional group that defines the utility of this compound as a reactive intermediate in organic synthesis. magtech.com.cn This group is highly electrophilic, rendering the sulfur atom susceptible to nucleophilic attack. fiveable.me This high reactivity allows the chlorine atom to act as an effective leaving group, facilitating the formation of new chemical bonds. fiveable.me
The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters. fiveable.me
Sulfonamide Formation: Sulfonyl chlorides react readily with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibiotics and antihypertensives. fiveable.mesigmaaldrich.com
Sulfonate Ester Formation: The reaction with alcohols yields sulfonate esters, which are themselves useful intermediates in various organic transformations. fiveable.me
Due to this predictable and versatile reactivity, the sulfonyl chloride group serves as a powerful tool for introducing the 3-chloro-1-benzothiophene-2-sulfonyl scaffold into other molecules, thereby enabling the synthesis of novel derivatives with tailored properties for further investigation. magtech.com.cnnbinno.com
Overview of Research Trajectories for Sulfonyl Chlorides and Benzothiophene Derivatives
Current and future research involving benzothiophene derivatives and sulfonyl chlorides follows several key trajectories. For benzothiophenes, a major focus remains on medicinal chemistry, with extensive efforts dedicated to the synthesis and evaluation of new derivatives for a wide range of therapeutic applications. researchgate.netnih.gov Researchers are exploring their potential as anticancer, antimicrobial, and neuroprotective agents, among others. ijpsjournal.com The development of novel, efficient synthetic methods to access functionalized benzothiophenes, particularly through regioselective C-H functionalization, is also an active area of investigation. nih.gov
For sulfonyl chlorides, research continues to leverage their reactivity. They are widely used as building blocks in the creation of complex molecules for pharmaceuticals and agrochemicals. sigmaaldrich.comnbinno.com Modern synthetic methods are being developed to allow for the late-stage formation of sulfonyl chlorides from densely functionalized molecules, expanding their utility in complex synthesis. researchgate.net
The convergence of these research paths highlights the potential of molecules like this compound. This compound serves as a valuable starting material for creating libraries of novel benzothiophene-based sulfonamides and other derivatives. These new compounds are then used in structure-activity relationship (SAR) studies to discover molecules with enhanced biological activity or specific properties for materials science applications. researchgate.netnih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 128851-99-0 |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUWUFHSOPITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250899 | |
| Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-99-0 | |
| Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128851-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-benzothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 1 Benzothiophene 2 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct chlorosulfonation introduces the sulfonyl chloride group onto the 3-chloro-1-benzothiophene (B1605681) scaffold in a single step. This approach is often favored for its efficiency, though it can present challenges in controlling reaction conditions and achieving the desired selectivity.
Reaction Conditions and Reagent Selection
The choice of reagent is critical in direct chlorosulfonation and significantly influences the reaction's outcome. Commonly employed reagents include chlorosulfonic acid, thionyl chloride, and sulfuryl chloride.
Chlorosulfonic Acid: This strong reagent is widely used for the direct chlorosulfonation of a variety of organic compounds. pageplace.de When reacting with aromatic compounds, it can lead to the formation of sulfonyl chlorides. pageplace.deorgsyn.org The reaction is typically conducted in excess chlorosulfonic acid, which also serves as the solvent. google.com To moderate the reaction and prevent side reactions like disulfonation, the process is often carried out at low temperatures and may be diluted with a solvent such as chloroform (B151607) or dichloromethane. pageplace.de For instance, the chlorosulfonation of acetanilide (B955) is performed by gradually adding it to cooled chlorosulfonic acid and then heating to complete the reaction. orgsyn.org
Thionyl Chloride: Thionyl chloride is another key reagent, often used in conjunction with other compounds to achieve chlorosulfonation. For example, a process for preparing aromatic sulfonyl chlorides involves the use of chlorosulfonic acid or oleum (B3057394) with thionyl chloride. google.com In the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid, thionyl chloride is used in the presence of pyridine (B92270). amazonaws.comgoogle.com This highlights its role in converting carboxylic acids to acyl chlorides, a related transformation.
Sulfuryl Chloride: While less commonly cited for the direct synthesis of 3-Chloro-1-benzothiophene-2-sulfonyl chloride, sulfuryl chloride is a known chlorinating and sulfonating agent. Its reactivity can be harnessed for various transformations in organic synthesis.
| Reagent | Typical Conditions | Role |
| Chlorosulfonic Acid | Excess reagent, low to moderate temperatures | Direct introduction of the -SO2Cl group |
| Thionyl Chloride | Often used with a base (e.g., pyridine) | Primarily for converting carboxylic acids to acyl chlorides, can be part of a chlorosulfonation system |
| Sulfuryl Chloride | Varies depending on the substrate | Chlorinating and sulfonating agent |
Oxidative Chlorosulfonation Strategies
Oxidative chlorosulfonation provides an alternative route to sulfonyl chlorides, typically starting from thiols or their derivatives. This method involves the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride moiety. Various oxidizing systems can be employed for this transformation.
One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org Another approach involves the use of H₂O₂ in the presence of zirconium tetrachloride for the oxidative chlorination of thiols and disulfides. organic-chemistry.org Additionally, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been shown to be an efficient reagent for the direct oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.org The use of N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid also affords sulfonyl chlorides from thiols in good yields. organic-chemistry.org
Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines
The Sandmeyer reaction offers a versatile method for introducing a sulfonyl chloride group onto an aromatic ring, starting from an aromatic amine (aniline). nih.govorganic-chemistry.org This transformation proceeds via a diazonium salt intermediate. rsc.org A modern variation of this reaction utilizes DABCO-bis(sulfur dioxide) (DABSO) as a stable and easily handled sulfur dioxide surrogate. nih.govorganic-chemistry.orgacs.orgnih.gov
In this process, the aromatic amine is treated with a nitrite (B80452) source (like tert-butyl nitrite) in the presence of hydrochloric acid and a copper catalyst (e.g., copper(I) chloride or copper(II) chloride) to form the diazonium salt in situ. organic-chemistry.orgrsc.org This intermediate then reacts with the SO₂ surrogate, leading to the formation of the desired sulfonyl chloride. nih.govorganic-chemistry.org An advantage of this method is that the highly energetic diazonium intermediate does not need to be isolated, making the process safer and more operationable. nih.govacs.org The reaction is applicable to a wide range of anilines, including heterocyclic variants, and can be scaled up effectively. nih.govorganic-chemistry.org
Regioselectivity and Chemo-selectivity in Direct Functionalization
When performing direct functionalization on a substituted benzothiophene (B83047) ring, controlling the position of the incoming group (regioselectivity) and the reactivity of different functional groups (chemoselectivity) is paramount. The inherent electronic properties of the benzothiophene system and the influence of existing substituents dictate the outcome of electrophilic substitution reactions.
For instance, in the chlorosulfonation of thiophene-2-carboxanilide, the substitution occurs at the para-position of the phenyl ring rather than the thiophene (B33073) ring. jcsp.org.pk This is attributed to the deactivating effect of the 2-carboxamido group on the thiophene nucleus, making the aniline (B41778) ring the preferred site for electrophilic attack. jcsp.org.pk
In other cases, such as the synthesis of 3-halobenzo[b]thiophenes, electrophilic cyclization strategies are employed to achieve high regioselectivity. researchgate.netnih.gov The choice of electrophile and reaction conditions allows for the specific introduction of a halogen at the 3-position. researchgate.netnih.gov For example, 3-chlorobenzo[b]thiophenes can be obtained in high yields by reacting o-alkynylthioanisole derivatives with copper(II) chloride. lookchem.com
Chemoselectivity is also a critical consideration, particularly when multiple reactive sites are present. A one-pot synthetic strategy for m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride exploits the difference in reactivity between the sulfonyl chloride and the aroyl chloride, leading to a chemoselective synthesis. nih.gov
Multi-Step Synthetic Routes from Precursor Compounds
Multi-step syntheses offer greater control over the final structure of this compound by building the molecule from simpler, pre-functionalized starting materials.
Strategies for Introducing the Sulfonyl Chloride Moiety
A common strategy in multi-step syntheses involves the initial construction of the 3-chlorobenzo[b]thiophene core, followed by the introduction of the sulfonyl chloride group at the 2-position.
One established method begins with cinnamic acid. amazonaws.comgoogle.comwisdomlib.org The reaction of cinnamic acid with thionyl chloride in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride. amazonaws.comgoogle.com This intermediate can then be further transformed. While this specific reaction yields a carbonyl chloride, it demonstrates a foundational step in building the 3-chlorobenzothiophene system, which could then be subjected to a sulfonation reaction.
Another versatile approach involves the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This methodology can be used to synthesize various 3-halo substituted benzo[b]thiophenes. nih.gov Once the 3-chlorobenzo[b]thiophene scaffold is in place, a sulfonyl chloride group can be introduced at the 2-position through reactions such as chlorosulfonation with chlorosulfonic acid, as discussed in the direct approaches.
The Sandmeyer reaction, as detailed previously, also represents a powerful multi-step strategy where a precursor aniline, such as 2-amino-3-chlorobenzo[b]thiophene, is converted to the target sulfonyl chloride. nih.govorganic-chemistry.orgrsc.org
| Precursor Compound | Key Transformation | Reagents |
| Cinnamic Acid | Cyclization and Chlorination | Thionyl Chloride, Pyridine/DMAP |
| 2-Alkynyl Thioanisoles | Electrophilic Cyclization | Copper(II) Halides |
| 2-Amino-3-chlorobenzo[b]thiophene | Diazotization and Sulfonylchlorination | NaNO₂, HCl, SO₂, CuCl |
Functional Group Interconversions on the Benzothiophene Scaffold
The creation of the this compound often proceeds by introducing or modifying functional groups on a pre-formed benzothiophene ring system. A common precursor for this scaffold is 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be synthesized from cinnamic acid by reacting it with thionyl chloride in the presence of a base like pyridine. amazonaws.comgoogle.com From this or similar intermediates, the sulfonyl chloride group must be installed at the C-2 position.
Direct chlorosulfonation of an aromatic or heteroaromatic ring is a primary method for introducing a sulfonyl chloride group. However, controlling the regioselectivity on a substituted benzothiophene can be challenging. An alternative pathway involves the conversion of other functional groups at the 2-position. For instance, a 2-amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. orgsyn.org Another approach is the oxidation of a thiol or disulfide at the C-2 position to a sulfonic acid, followed by chlorination with reagents like thionyl chloride or phosphorus pentachloride. researchgate.net
Recent advances have demonstrated electrochemical methods for the synthesis of 3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. rsc.orgnih.gov This process involves a cascade radical addition-cyclization, offering a direct route to the sulfonated benzothiophene core, which can then be potentially converted to the sulfonyl chloride.
Table 1: Selected Functional Group Interconversion Strategies for Sulfonyl Chloride Synthesis
| Starting Functional Group at C-2 | Key Reagents | Intermediate | Target Functional Group | Reference |
|---|---|---|---|---|
| -H (Direct Sulfonation) | Chlorosulfonic Acid (ClSO3H) | Sulfonic Acid | Sulfonyl Chloride | mdpi.com |
| -NH2 (Amine) | 1. NaNO2, HCl 2. SO2, CuCl | Diazonium Salt | Sulfonyl Chloride | orgsyn.org |
| -SH (Thiol) | 1. Oxidizing Agent (e.g., H2O2) 2. Chlorinating Agent (e.g., SOCl2) | Sulfonic Acid | Sulfonyl Chloride | researchgate.net |
| -SO2Na (Sodium Sulfinate) | Chlorinating Agent (e.g., SO2Cl2) | N/A | Sulfonyl Chloride | rsc.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of complex molecules like this compound is of growing importance. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One key area of improvement is the choice of solvent and reagents. For the synthesis of the halogenated benzothiophene core, methods have been developed that use environmentally benign solvents like ethanol (B145695), along with safer, inexpensive inorganic reagents such as copper (II) sulfate (B86663) pentahydrate and sodium halides. nih.govnih.gov This approach avoids the use of harsh and toxic halogenated solvents often employed in traditional electrophilic cyclization reactions. nih.gov
Electrochemical synthesis represents a significant advancement in green chemistry for this class of compounds. The electrochemical sulfonylation and cyclization of 2-alkynylthioanisoles to produce 3-sulfonated benzothiophenes proceeds without the need for external catalysts or chemical oxidants, which reduces waste and potential metal contamination. rsc.orgnih.gov Similarly, iodine-catalyzed cascade reactions for benzothiophene synthesis can be performed under metal- and solvent-free conditions, further enhancing the environmental profile of the synthesis. organic-chemistry.org In the context of sulfonyl chloride synthesis specifically, improvements in green metrics have been achieved by optimizing reaction conditions to reduce the E-factor (a measure of waste generated), for example, by using an organic co-solvent during precipitation to decrease the large volumes of water required. mdpi.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Advantage | Reference |
|---|---|---|---|---|
| Halogenation/Cyclization | Harsh cyclizing agents, toxic halogenated solvents | Copper-mediated cyclization in ethanol using sodium halides | Use of environmentally benign solvent, safer reagents | nih.govnih.gov |
| Sulfonylation/Cyclization | Use of external chemical oxidants and catalysts | Electrochemical synthesis | Catalyst- and external oxidant-free, high atom economy | rsc.orgnih.gov |
| Benzothiophene Core Synthesis | Multi-step reactions with metal catalysts and organic solvents | Iodine-catalyzed cascade reaction | Metal- and solvent-free conditions | organic-chemistry.org |
| Product Isolation | Precipitation/Quenching with large volumes of water | Use of an organic co-solvent for precipitation | Reduced water consumption and waste (lower E-factor) | mdpi.com |
Reactivity and Reaction Mechanisms of 3 Chloro 1 Benzothiophene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. These reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the substituted product.
Formation of Benzothiophene-2-sulfonamides
The reaction of 3-chloro-1-benzothiophene-2-sulfonyl chloride with primary or secondary amines is a well-established method for the synthesis of the corresponding 3-chloro-1-benzothiophene-2-sulfonamides. researchgate.netucl.ac.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. The nucleophilicity of the amine plays a crucial role in the reaction rate. researchgate.net
The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Table 1: Synthesis of Benzothiophene-2-sulfonamides
| Amine Nucleophile | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Primary Aromatic Amine | Pyridine | Dichloromethane | N-Aryl-3-chloro-1-benzothiophene-2-sulfonamide | researchgate.net |
| Secondary Aliphatic Amine | Triethylamine | Tetrahydrofuran | N,N-Dialkyl-3-chloro-1-benzothiophene-2-sulfonamide | ucl.ac.uk |
Synthesis of Sulfonate Esters and Sulfones
In a similar fashion, this compound reacts with alcohols or phenols in the presence of a base to form the corresponding sulfonate esters. organic-chemistry.org Pyridine is commonly used as both a solvent and a base in these reactions. The reaction proceeds through a nucleophilic attack of the hydroxyl group on the sulfonyl chloride.
While direct examples for the synthesis of sulfones from this compound are not prevalent in the searched literature, the general reactivity of sulfonyl chlorides suggests that they can react with organometallic reagents, such as Grignard reagents or organocuprates, to form sulfones. This would involve the displacement of the chloride with an alkyl or aryl group from the organometallic reagent.
Table 2: Synthesis of Sulfonate Esters
| Alcohol/Phenol | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Methanol (B129727) | Pyridine | Pyridine | Methyl 3-chloro-1-benzothiophene-2-sulfonate | organic-chemistry.org |
Generation of Sulfonyl Ureas and Thioureas
The reaction of this compound with ureas or thioureas, or with isocyanates and isothiocyanates, provides a route to the corresponding sulfonylureas and sulfonylthioureas. nih.gov These reactions typically require basic conditions to facilitate the nucleophilic attack of the nitrogen atom of the urea (B33335) or thiourea (B124793) on the sulfonyl chloride. The synthesis of sulfonylureas often proceeds by reacting the corresponding sulfonamide with an isocyanate. nih.gov
Transformations Involving the Chloro Substituent at C-3
The chloro group at the C-3 position of the benzothiophene (B83047) ring is amenable to various transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-withdrawing sulfonyl chloride group at the adjacent C-2 position can influence the reactivity of the C-3 chloro substituent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloro substituent at the C-3 position of 3-chloro-1-benzothiophene (B1605681) can act as a leaving group in these reactions, allowing for the introduction of various substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netthieme-connect.delibretexts.orgmdpi.com This method is widely used for the formation of biaryl compounds.
Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net This reaction is a reliable method for the synthesis of aryl alkynes.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgrsc.orgorganic-chemistry.orgnih.govdiva-portal.org
The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a palladium(0) species, followed by transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck and Sonogashira), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C-3
| Reaction | Coupling Partner | Catalyst System | Base | Product Type | References |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-1-benzothiophene derivative | rsc.orgresearchgate.netthieme-connect.delibretexts.orgmdpi.com |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-Alkynyl-1-benzothiophene derivative | wikipedia.orgwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on the Benzothiophene Ring
The chloro substituent at the C-3 position can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. chemistrysteps.comyoutube.comnih.govyoutube.comlibretexts.org The presence of the strongly electron-withdrawing sulfonyl chloride group at the C-2 position is expected to activate the C-3 position towards nucleophilic attack.
The SNAr mechanism typically proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The rate of the reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.
Table 4: Nucleophilic Aromatic Substitution at C-3
| Nucleophile | Conditions | Product Type | References |
|---|---|---|---|
| Amine (e.g., piperidine) | Heat, polar aprotic solvent | 3-Amino-1-benzothiophene derivative | chemistrysteps.comyoutube.com |
Reactions Involving the Thiophene (B33073) Sulfur Atom (e.g., Oxidation to Sulfoxides, Sulfones)
The sulfur atom within the thiophene ring of benzothiophene derivatives is susceptible to oxidation, leading to the formation of corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation significantly alters the electronic properties of the benzothiophene core, converting the electron-donating thioether into a strongly electron-withdrawing sulfoxide (B87167) or sulfone group. mdpi.com While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous benzothiophene structures.
The oxidation of the thiophene sulfur typically proceeds in a stepwise manner. A mild oxidizing agent will generally yield the sulfoxide, while stronger or excess oxidant will lead to the fully oxidized sulfone. Common reagents employed for such transformations on benzothiophene scaffolds include meta-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite (B82951) (NaOCl). mdpi.comnih.gov For instance, the oxidation of 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene with m-CPBA has been shown to successfully yield both the corresponding dioxide and tetraoxide derivatives. mdpi.com Similarly, the reaction of C2-substituted benzothiophenes with NaOCl can result in the formation of sulfoxides or sulfones. nih.gov
These oxidation reactions are significant as they provide a method to modulate the electronic and photophysical properties of the benzothiophene system. The resulting sulfones are of interest for applications in organic electronics, serving as potential n-type semiconductors. mdpi.com
| Reactant Type | Oxidizing Agent | Product(s) | Significance | Reference |
|---|---|---|---|---|
| C2-Substituted Benzothiophene | Sodium Hypochlorite (NaOCl) | Benzothiophene-1-oxide (Sulfoxide), Benzothiophene-1,1-dioxide (Sulfone) | Demonstrates the feasibility of oxidation using a common laboratory reagent. | nih.gov |
| rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene Derivative | m-Chloroperoxybenzoic acid (m-CPBA) | Corresponding S-oxide and S,S-dioxide derivatives | Highlights a standard method for achieving controlled, stepwise oxidation to tune electronic properties. | mdpi.com |
Cyclization Reactions and Ring Annulation Strategies
The highly electrophilic nature of the sulfonyl chloride group at the C2 position makes this compound an excellent precursor for a variety of cyclization and ring annulation reactions. It can react with a wide range of binucleophilic reagents to construct novel fused and appended heterocyclic systems. This reactivity is analogous to that of the well-studied 3-chloro-1-benzothiophene-2-carbonyl chloride, which serves as a versatile building block in heterocyclic synthesis. researchgate.netresearchgate.net
Common strategies involve the reaction of the sulfonyl chloride with compounds containing two nucleophilic sites, leading to the formation of a new ring. For example, reaction with anthranilic acid can lead to the formation of quinazolinone derivatives. researchgate.net Similarly, reactions with hydrazides can serve as a pathway to oxadiazoles, and reactions with amino-phenols or amino-thiols can yield benzoxazine (B1645224) or benzothiazine-fused systems, respectively.
The general reaction pathway involves an initial nucleophilic attack by one of the nucleophilic centers of the reagent on the sulfonyl group, displacing the chloride and forming a sulfonamide intermediate. A subsequent intramolecular cyclization, often promoted by a base or heat, results in the formation of the new heterocyclic ring. The chloro-substituent at the C3 position can also influence subsequent reactions or be a site for further functionalization.
| Reactant | Product Heterocycle | General Reaction Type | Reference |
|---|---|---|---|
| Anthranilic Acid | Quinazolinone | Condensation/Intramolecular Cyclization | researchgate.net |
| Arylhydrazides | Oxadiazole | Acylation followed by Dehydrative Cyclization | researchgate.net |
| Hydrazine (B178648) Hydrate (B1144303) | Carbohydrazide (B1668358) Intermediate (precursor to various heterocyles) | Nucleophilic Acyl/Sulfonyl Substitution | researchgate.net |
| Formalin (with a carbohydrazide intermediate) | Benzoxazine | Cyclocondensation | researchgate.net |
Radical Reactions and Their Application
Sulfonyl chlorides are known to participate in radical reactions under specific conditions, typically involving radical initiators (e.g., AIBN) or photolysis. magtech.com.cn They can serve as sources for sulfonyl radicals (RSO2•) or, through the loss of sulfur dioxide, aryl radicals. While specific examples involving this compound are not prominent in the literature, the general reactivity of sulfonyl chlorides suggests potential applications in radical-mediated transformations. magtech.com.cn
One potential pathway is the radical addition to unsaturated systems like alkenes or alkynes. In such a process, a sulfonyl radical, generated from the sulfonyl chloride, adds across the multiple bond. This can initiate polymerization or lead to functionalized products after a subsequent chain transfer or termination step.
Another significant radical reaction of aryl sulfonyl chlorides is their use in arylation reactions. Under reductive conditions, the sulfonyl chloride can be converted into an aryl radical, which can then be used to form new carbon-carbon bonds by reacting with suitable partners, such as arenes or heteroarenes. These reactions provide a metal-free alternative to traditional cross-coupling methods.
| Reaction Type | Generated Radical Species | Potential Application | Reference |
|---|---|---|---|
| Radical Addition | Sulfonyl Radical (RSO₂•) | Functionalization of alkenes and alkynes. | magtech.com.cn |
| Reductive Arylation | Aryl Radical (Ar•) | Metal-free cross-coupling reactions for C-C bond formation. | magtech.com.cn |
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic pathways. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), shed light on the electronic factors and transition states involved in its transformations.
The reactions of the sulfonyl chloride group are typically initiated by nucleophilic attack on the highly electrophilic sulfur atom. The stability of the sulfonyl chloride is greater than that of a sulfonyl fluoride (B91410), but it is still highly reactive towards nucleophiles. nih.gov The mechanism is a classic nucleophilic acyl substitution-type process, proceeding through a tetrahedral intermediate which then collapses to expel the chloride leaving group.
Computational studies on the benzothiophene ring system itself have provided insight into its aromaticity and site of reactivity. For instance, DFT studies on the chlorination of the benzothiophene ring have elucidated the mechanism involving the formation of a chloronium ion intermediate. nih.gov Such studies confirm that the C3 position is generally more electron-rich and susceptible to electrophilic attack, which rationalizes the stability and reactivity of the 3-chloro substituted starting material. The noncovalent interactions of the sulfonyl chloride group, such as hydrogen bonding and interactions with π systems, can also play a significant role in directing the packing in the solid state and influencing reactivity in solution. nih.gov
Derivatization and Functionalization Strategies
Design and Synthesis of Diversified Libraries of Benzothiophene (B83047) Sulfonyl Derivatives
The primary strategy for generating diversified molecular libraries from 3-chloro-1-benzothiophene-2-sulfonyl chloride leverages the high reactivity of the sulfonyl chloride functional group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most commonly primary and secondary amines, to yield a library of corresponding sulfonamides. ekb.egcbijournal.com This reaction is typically high-yielding and can be performed under mild conditions, often using a base such as pyridine (B92270) or triethylamine (B128534) to quench the HCl byproduct. cbijournal.com
The synthesis of sulfonamide libraries is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key feature in a multitude of therapeutic agents. ucl.ac.uk By reacting the parent sulfonyl chloride with a diverse collection of amine-containing building blocks, chemists can systematically vary the steric and electronic properties of the resulting molecules to explore structure-activity relationships. Similarly, reaction with alcohols or phenols in the presence of a base provides access to libraries of sulfonate esters.
The reactivity of the sulfonyl chloride group is significantly different from that of an aroyl chloride. Studies on analogous systems containing both functionalities have shown that a chloroformyl group (-COCl) is two to three orders of magnitude more reactive towards aminolysis than a chlorosulfonyl group (-SO₂Cl). researchgate.net This differential reactivity underscores the sulfonyl chloride as a stable and reliable functional handle for selective, late-stage derivatization.
Table 1: Representative Synthesis of a Benzothiophene Sulfonamide Library This table illustrates the general reaction scheme for the diversification of this compound with various primary and secondary amines to produce a library of sulfonamides.
| Entry | Amine Nucleophile | Base | Product |
| 1 | Aniline (B41778) | Pyridine | N-phenyl-3-chloro-1-benzothiophene-2-sulfonamide |
| 2 | Benzylamine | Triethylamine | N-benzyl-3-chloro-1-benzothiophene-2-sulfonamide |
| 3 | Morpholine | Triethylamine | 4-((3-chloro-1-benzothiophen-2-yl)sulfonyl)morpholine |
| 4 | Piperidine | Pyridine | 1-((3-chloro-1-benzothiophen-2-yl)sulfonyl)piperidine |
Regioselective Functionalization of the Benzothiophene Core
While derivatization of the sulfonyl chloride group provides one axis for diversification, modification of the benzothiophene core itself offers a complementary strategy. The functionalization of carbon-hydrogen (C-H) bonds on the benzothiophene ring is challenging due to issues of regioselectivity, with functionalization at the C2 position often being favored over the C3 position. nih.govresearchgate.net
Modern synthetic methods have been developed to overcome these challenges and achieve highly regioselective modifications. One innovative, metal-free approach utilizes readily accessible benzothiophene S-oxides as precursors. researchgate.net Through a process known as an interrupted Pummerer reaction, this method can deliver aryl and alkyl groups with complete regioselectivity to the C3 position under mild conditions. nih.govresearchgate.net
In the context of this compound, the pre-existing chloro group at the C3 position provides a direct handle for regioselective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to selectively replace the chlorine atom with a variety of aryl or heteroaryl groups. researchgate.net This site-selective functionalization allows for the introduction of new substituents specifically at the C3 position without disturbing the sulfonyl chloride at C2, enabling a stepwise and controlled elaboration of the molecular scaffold. researchgate.net This strategy has been effectively demonstrated on similar 3-bromo-benzothiophene platforms, where sequential cross-coupling reactions can be performed at different halogenated sites. researchgate.net
Introduction of Complex Molecular Architectures
Building upon the initial derivatization, the 3-chloro-1-benzothiophene (B1605681) scaffold can be used to construct significantly more complex molecular architectures, including fused heterocyclic and spirocyclic systems. The sulfonamide derivatives synthesized in the initial library-building stage can serve as intermediates for subsequent chemical transformations.
One powerful strategy involves intramolecular cyclization. By choosing an amine or alcohol nucleophile that contains a second reactive functional group, a subsequent reaction can be triggered to form a new ring. For instance, a sulfonamide bearing a distal carboxylic acid or halide could be induced to cyclize, forming a macrocycle or a fused heterocyclic system. Research on the analogous 3-chlorobenzo[b]thiophene-2-carbonyl chloride has shown its utility in synthesizing complex structures like β-lactams, oxazoles, and imidazoles through such cyclization strategies. wisdomlib.org
Furthermore, the sulfonamide moiety itself can participate in complexity-generating reactions. For example, by preparing a vinyl sulfonamide derivative, it is possible to engage this functionality in [3+2] cycloaddition reactions with nitrones. ucl.ac.uk This approach leads to the diastereoselective formation of complex isoxazolidine (B1194047) rings, which are heterocyclic structures of significant interest in medicinal chemistry. ucl.ac.uk These multi-step sequences, which combine initial derivatization with subsequent cyclization or cycloaddition, are essential for transforming a simple starting material into a complex molecular architecture.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, offer a highly efficient path to molecular complexity. nih.gov While MCRs that directly incorporate this compound as a reactant are not widely documented, the scaffold can be integrated into MCR strategies through post-MCR functionalization.
A plausible and powerful approach involves modifying the benzothiophene core to include a functional group compatible with well-established MCRs, such as the Ugi or Passerini reactions. For example, if an aldehyde, carboxylic acid, or primary amine were installed on the benzothiophene ring (e.g., at the C5 or C6 position), this derivative could serve as one of the key components in an isocyanide-based MCR. nih.gov The sulfonyl chloride group, being unreactive under typical MCR conditions, would be carried through the reaction sequence intact.
Following the MCR, the product would be a complex molecule bearing the intact this compound moiety. This sulfonyl chloride group can then be derivatized as described in section 4.1, allowing for the rapid generation of a library of highly complex and diverse molecules. This combination of an MCR to build the core architecture followed by the derivatization of the sulfonyl "handle" represents a highly convergent and efficient strategy in modern diversity-oriented synthesis.
Applications in Advanced Organic Synthesis and Materials Science Research
As a Versatile Building Block for Complex Molecules
While the benzothiophene (B83047) scaffold is a significant component in medicinal chemistry and organic synthesis, specific examples detailing the use of 3-Chloro-1-benzothiophene-2-sulfonyl chloride as a building block for constructing complex molecules are scarce in peer-reviewed literature. In principle, the sulfonyl chloride moiety is a reactive functional group, capable of reacting with various nucleophiles (such as amines, alcohols, and organometallic reagents) to form sulfonamides, sulfonates, and sulfones, respectively. These reactions would allow for its incorporation into larger, more complex molecular architectures. However, documented synthetic pathways and characterization of resulting complex molecules originating specifically from this precursor are not readily found.
Role in the Synthesis of Diverse Heterocyclic Systems
The synthesis of novel heterocyclic compounds often involves the use of bifunctional reagents that can undergo cyclization reactions. The this compound molecule contains two reactive sites: the sulfonyl chloride group and the chlorine atom at the 3-position. This structure suggests its potential as a precursor for synthesizing fused heterocyclic systems, such as thieno[3,2-b] sigmaaldrich.combenzothiophene derivatives or other related structures through intramolecular or intermolecular cyclization reactions. Despite this theoretical potential, published studies demonstrating its successful application in the synthesis of diverse heterocyclic systems are not widely available.
Precursor in the Development of New Reagents and Catalysts
The development of new reagents and catalysts often involves modifying existing molecular scaffolds to introduce or enhance specific functionalities. The sulfonyl moiety of this compound could potentially be used to link the benzothiophene unit to metal centers or organic frameworks to create novel catalysts. For instance, its reaction with specific ligands could yield a bifunctional catalyst. However, there is a lack of specific research in the scientific literature detailing the conversion of this compound into new, isolated reagents or catalysts for synthetic applications.
Utility in the Preparation of Functional Materials
Chemical suppliers note the potential application of this compound in the field of materials science. sigmaaldrich.com The presence of the reactive sulfonyl chloride group suggests it could be used as a monomer or a functionalizing agent in polymer chemistry. For example, it could be incorporated into polymer chains via reactions with difunctional nucleophiles to create polysulfonamides or polysulfonates. These materials could exhibit specific thermal or optical properties derived from the rigid benzothiophene core. Nevertheless, specific examples of functional materials prepared from this precursor, along with their properties and characterization data, are not detailed in the available literature.
Stereoselective and Enantioselective Transformations
Research into stereoselective and enantioselective transformations involving this compound is not apparent in the current body of scientific literature. Such transformations would typically involve the compound reacting with chiral reagents or catalysts, or serving as a substrate in an asymmetric reaction, to produce stereochemically defined products. There are currently no prominent, published examples of its use in this context.
Applications in Medicinal Chemistry Research
Design and Synthesis of Benzothiophene-Based Privileged Scaffolds
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its recurrence in a multitude of compounds exhibiting a wide array of biological activities. nih.govijpsjournal.com Molecules incorporating this bicyclic heterocyclic system have been developed as anti-microbial, anti-cancer, anti-inflammatory, anti-diabetic, and anti-convulsant agents. nih.govnih.gov
3-Chloro-1-benzothiophene-2-sulfonyl chloride serves as an advanced intermediate for the synthesis of novel derivatives built around this core. The presence of the sulfonyl chloride functional group at the 2-position and a chlorine atom at the 3-position provides specific sites for chemical modification, allowing chemists to generate libraries of compounds. By reacting the sulfonyl chloride with various nucleophiles, a diverse set of substituents can be introduced, leading to new molecular architectures for biological screening. This strategic approach is fundamental to modern drug discovery, where the goal is to synthesize and test numerous analogues of a promising scaffold to identify lead compounds with high therapeutic potency. nih.gov
Exploration as Precursors for Biologically Relevant Molecules
The primary utility of this compound in synthesis lies in its capacity to act as a precursor for a wide range of biologically relevant molecules, most notably sulfonamides. The sulfonyl chloride group (—SO₂Cl) is highly electrophilic and reacts readily with primary and secondary amines to form stable sulfonamide linkages (—SO₂NHR).
The sulfonamide functional group is a cornerstone of pharmacology, found in numerous approved drugs, including antibacterial "sulfa drugs," diuretics, and anticonvulsants. researchgate.netnih.gov Consequently, this compound is an ideal starting material for creating novel sulfonamides that merge the established biological importance of the sulfonamide group with the therapeutic potential of the benzothiophene (B83047) scaffold.
The synthesis involves a straightforward nucleophilic substitution reaction. By selecting different amines for the reaction, a vast library of 3-chloro-1-benzothiophene-2-sulfonamide derivatives can be generated, each with unique structural and electronic properties that could translate to distinct biological activities.
Below is an interactive table illustrating the potential synthesis of various sulfonamide derivatives from this compound and representative amine nucleophiles.
| Amine Reactant | Resulting Compound Class | Potential Therapeutic Area |
| Aniline (B41778) | N-Aryl-3-chloro-1-benzothiophene-2-sulfonamides | Anticancer, Antimicrobial |
| Piperidine | 2-(Piperidin-1-ylsulfonyl)-3-chloro-1-benzothiophene | CNS disorders, Enzyme inhibition |
| Amino Acids | N-(3-Chloro-1-benzothiophene-2-sulfonyl)amino acids | Protease inhibitors, Anticancer |
| Hydrazine (B178648) | 3-Chloro-1-benzothiophene-2-sulfonohydrazides | Antimicrobial, Anticonvulsant |
This table represents potential synthetic pathways and therapeutic areas based on established principles of medicinal chemistry.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aimed at understanding how the chemical structure of a compound influences its biological activity. nih.gov For derivatives synthesized from this compound, SAR studies would be essential for optimizing a lead compound into a viable drug candidate.
A systematic SAR study on a series of 3-chloro-1-benzothiophene-2-sulfonamides would involve synthesizing a library of analogues where the R-group on the sulfonamide nitrogen is varied. Researchers would analyze how changes in the size, lipophilicity, and electronic properties of this R-group affect the molecule's potency and selectivity for a specific biological target.
Key SAR insights could include:
Nature of the Sulfonamide Substituent : The properties of the group attached to the sulfonamide nitrogen would be systematically altered. For example, small alkyl groups, aromatic rings with different substituents (e.g., methoxy, nitro, fluoro groups), and heterocyclic moieties could be introduced to probe the binding pocket of the target protein.
Conformational Rigidity : Introducing cyclic structures (like piperidine) or rigid linkers can lock the molecule into a specific conformation, which may lead to higher binding affinity and improved biological activity.
These studies help medicinal chemists to build a predictive model for designing more effective and less toxic drugs based on the benzothiophene scaffold. nih.gov
Precursors for Receptor Ligands and Enzyme Inhibitors
Many biologically active molecules function by binding to specific receptors or inhibiting the activity of enzymes. The sulfonamide derivatives accessible from this compound are prime candidates for development as receptor ligands and enzyme inhibitors.
The sulfonamide moiety is a well-known zinc-binding group, making it a key pharmacophore in the design of inhibitors for zinc-containing enzymes known as metalloproteinases. researchgate.net Furthermore, the benzothiophene core can mimic other aromatic systems, such as indole (found in serotonin), enabling it to interact with a variety of biological receptors. The combination of the benzothiophene scaffold and the sulfonamide functional group creates a versatile platform for targeting a range of enzymes and receptors implicated in disease. For instance, various aryl sulfonamide derivatives have been investigated as potent anticancer agents that act through mechanisms such as carbonic anhydrase inhibition. researchgate.net
Development of Molecular Probes and Imaging Agents
While no specific molecular probes derived from this compound are documented, its chemical properties make it a potentially useful reagent in this field. Molecular probes are essential tools for visualizing and studying biological processes at the molecular level.
The sulfonyl chloride group can be used to covalently attach the benzothiophene scaffold to other molecules, such as fluorescent dyes or reporter groups. The resulting sulfonamide linkage is generally stable under biological conditions. This would allow the benzothiophene moiety, if found to bind to a specific biological target, to be used as a targeting vector for an imaging agent. The development of such probes would depend on identifying a specific biological target for which the 3-chloro-1-benzothiophene (B1605681) core has a high affinity.
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Predictions
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-Chloro-1-benzothiophene-2-sulfonyl chloride. The presence of the electron-withdrawing sulfonyl chloride group and the chloro substituent significantly influences the electron distribution across the benzothiophene (B83047) core.
Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. For benzothiophene derivatives, the HOMO is typically distributed over the fused ring system, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often localized on the electron-deficient parts of the molecule. The oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfonyl group transforms its electron-donating character into a strongly electron-accepting one, which would lower the energy of both HOMO and LUMO. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. A higher value suggests greater stability. |
| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. A higher value points to a better electron acceptor. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of the molecule. |
The sulfonyl chloride and chloro groups are expected to increase the electrophilicity of the molecule, making it a good candidate for reactions with nucleophiles.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For benzothiophene derivatives, DFT calculations have been successfully employed to understand reaction pathways, such as halogenation.
A study on the C3-chlorination of C2-substituted benzothiophenes revealed a mechanism involving three transition states. nih.gov The reaction proceeds through the formation of a chloronium ion intermediate, with the rate-determining step being the transformation between key intermediates. nih.gov Although this study does not directly involve the sulfonyl chloride group, it demonstrates the utility of computational analysis in understanding the reactivity of the benzothiophene core. For this compound, similar computational approaches could be used to investigate the reactions of the sulfonyl chloride group, such as its substitution by various nucleophiles. This would involve calculating the energies of reactants, products, intermediates, and transition states to determine the most favorable reaction pathway.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C-S bond of the sulfonyl chloride group. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. uncw.edu
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in solution. For derivatives of related compounds like chlorothiophene-based chalcones, MD simulations have been used to study their stability and interactions with biological targets. arabjchem.org Such simulations could be applied to this compound to understand its intermolecular interactions and behavior in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiophene derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govresearchgate.net
In a typical QSAR study, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.
Key Steps in QSAR Modeling:
Data Set Selection: A series of benzothiophene derivatives with measured biological activity is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.
Model Building: Statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to develop the QSAR model. researchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For derivatives of this compound, QSAR models could be developed to guide the design of new compounds with enhanced biological activities by identifying the key structural features that influence their potency and selectivity. nih.gov
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C), is a common application of computational chemistry. uncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate the isotropic shielding values, from which chemical shifts can be derived. uncw.edu Comparing calculated NMR spectra with experimental data can help confirm the proposed structure of a molecule. For complex heterocyclic systems like benzothienoquinoline heterohelicenes, computational NMR studies have been instrumental in assigning resonances and understanding structural features. mdpi.com
Infrared (IR) Spectroscopy: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies of the molecule, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretches of the S=O bonds in the sulfonyl chloride group.
Predicted Spectroscopic Data for this compound: While experimental data is the gold standard, computational predictions can provide a useful reference.
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| 1H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring. |
| 13C NMR | Signals for the eight carbon atoms of the benzothiophene core, with chemical shifts influenced by the chloro and sulfonyl chloride substituents. |
| IR Spectroscopy | Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the range of 1350-1400 cm-1 and 1150-1200 cm-1). |
These computational tools, when used in concert with experimental work, provide a comprehensive understanding of the chemical nature of this compound and pave the way for the rational design of its derivatives for various applications.
Advanced Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
For a related compound, 3-chloro-N'-(arylidene) benzo[b]thiophene-2-carbohydrazide, the ¹H-NMR spectrum shows characteristic signals for the aromatic protons. In the case of 3-Chloro-1-benzothiophene-2-sulfonyl chloride, one would expect to observe multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene (B151609) ring of the benzothiophene (B83047) core. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the chloro and sulfonyl chloride substituents.
¹³C NMR spectroscopy would provide information on each unique carbon atom in the molecule. It is anticipated that the spectrum would display eight distinct signals for the eight carbon atoms of the benzothiophene ring system, with the carbons bearing the chloro and sulfonyl chloride groups exhibiting characteristic downfield shifts. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. COSY spectra would reveal proton-proton couplings within the aromatic spin system, while HSQC would correlate directly bonded proton and carbon atoms. HMBC experiments would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the benzothiophene ring.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. Specific experimental IR and Raman spectra for this compound are not widely published. However, characteristic absorption bands can be predicted based on its structure.
The IR spectrum would be expected to show strong absorptions corresponding to the sulfonyl chloride group, specifically the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. Additionally, vibrations associated with the C-Cl bond (around 600-800 cm⁻¹) and the benzothiophene ring system (C=C stretching around 1400-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹) would be present. For instance, in the related compound 3-chlorobenzo[b]thiophene-2-carboxaldehyde, characteristic IR peaks are observed at 1705 and 1665 cm⁻¹ for the carbonyl group. sigmaaldrich.com
Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 266.91026 | 151.0 |
| [M+Na]⁺ | 288.89220 | 164.9 |
| [M-H]⁻ | 264.89570 | 156.9 |
| [M+NH₄]⁺ | 283.93680 | 173.1 |
| [M+K]⁺ | 304.86614 | 158.4 |
| [M+H-H₂O]⁺ | 248.90024 | 149.1 |
| [M+HCOO]⁻ | 310.90118 | 157.0 |
| [M+CH₃COO]⁻ | 324.91683 | 164.9 |
| [M+Na-2H]⁻ | 286.87765 | 154.2 |
| [M]⁺ | 265.90243 | 159.2 |
| [M]⁻ | 265.90353 | 159.2 |
This data is predicted and not from experimental measurements.
Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before mass analysis, which also serves as a method for purity assessment. For a related compound, 3-chlorobenzo[b]thiophene-2-carboxaldehyde, GC-MS analysis revealed characteristic fragments at m/z 195, 168, 132, and 89. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Although a specific experimental UV-Vis spectrum for this compound has not been found in the surveyed literature, the benzothiophene core is a known chromophore. One would expect to observe absorption maxima (λmax) in the UV region, characteristic of the π-π* transitions within the aromatic system. The substitution pattern with chloro and sulfonyl chloride groups would influence the exact position and intensity of these absorptions.
Chromatographic Techniques for Purity Assessment (HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for determining the purity of a chemical substance. These methods separate the target compound from any impurities, and the area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment.
While specific chromatograms for this compound are not available, standard reversed-phase HPLC methods would likely be suitable for its analysis, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. For GC analysis, a non-polar or medium-polarity capillary column would likely be employed. The choice of the specific method would depend on the compound's volatility and thermal stability.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound (C₈H₄Cl₂O₂S₂), the theoretical elemental composition would be:
Carbon (C): 36.24%
Hydrogen (H): 1.52%
Chlorine (Cl): 26.75%
Oxygen (O): 12.07%
Sulfur (S): 24.18%
Experimental data from elemental analysis should fall within an acceptable range of these theoretical values (typically ±0.4%) to confirm the empirical and molecular formula. nih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste. Future efforts will be directed towards greener and more efficient methodologies. Research is likely to focus on oxidative chlorination methods that are both environmentally benign and economical. organic-chemistry.org
Key areas of development include:
Aqueous-Based Synthesis : The use of water as a solvent for the oxyhalogenation of thiols and disulfides presents a significant advancement in green chemistry. rsc.org Methods utilizing reagents like oxone-KX (where X is Cl or Br) in water are simple, rapid, and avoid hazardous organic solvents. rsc.org
Catalytic Approaches : An improved process for synthesizing the related 3-chlorobenzo[b]thiophene-2-carbonyl chlorides utilizes thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine catalyst, which is more efficient and scalable than previous methods using pyridine (B92270) or expensive coupling reagents. google.com
Bleach-Mediated Oxidation : The use of common bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts offers a clean, simple, and worker-friendly alternative that uses readily available reagents and allows for easy purification. organic-chemistry.org
Atom Economy in Flow Chemistry : Continuous flow processes for related building blocks, such as 3-chloropropionyl chloride, demonstrate high efficiency and atom economy by minimizing the use of excess reagents and reducing reaction times. nih.gov
| Method | Key Reagents | Solvent | Advantages |
| Aqueous Oxyhalogenation | Oxone, KCl | Water | Rapid, environmentally friendly, avoids organic solvents rsc.org |
| Catalytic Chlorination | Thionyl chloride, 4-DMAP | Acetonitrile (B52724) | Improved yield, scalable, avoids expensive reagents google.com |
| Bleach-Mediated Synthesis | Sodium Hypochlorite (B82951) | Varies | Simple, clean, uses readily accessible reagents organic-chemistry.org |
| Flow-Based Synthesis | Varies | Varies | High efficiency, improved safety, shorter residence time nih.gov |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its role as a precursor for sulfonamides, future research will likely uncover new reactivity patterns for 3-chloro-1-benzothiophene-2-sulfonyl chloride. Exploring unconventional transformations could lead to the synthesis of entirely new classes of heterocyclic compounds. A notable area of interest is the investigation of intramolecular cyclizations and rearrangement reactions. For instance, the cyclization of related arylthiovinyl sulfonic esters to form benzo[b]thiophenes has been shown to proceed through an unusual 1,2-sulfur shift, a type of transformation that could be explored for sulfonyl chloride derivatives. acs.org This could open pathways to novel molecular scaffolds that are otherwise difficult to access.
Expansion of Derivatization Libraries for Next-Generation Functional Molecules
This compound is a versatile building block for creating diverse molecular libraries. Its precursor, 3-chloro-1-benzothiophene-2-carbonyl chloride, has been extensively used to synthesize a wide range of heterocyclic compounds by reacting it with various nucleophiles. researchgate.netresearchgate.net Future work will focus on expanding these derivatization strategies to generate next-generation molecules with tailored functions.
Examples of derivatives from the closely related carbonyl chloride include:
Quinazolinones : Reaction with anthranilic acid followed by treatment with various nitrogen nucleophiles yields a variety of 3-substituted quinazolinones. researchgate.net
Oxadiazoles : Treatment with arylhydrazides followed by cyclization with POCl₃ produces 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net
Carbohydrazides : Reaction with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide (B1668358), which serves as an intermediate for further functionalization. researchgate.net
Benzotriazoles and Tetrazoles : Multi-step procedures starting from the related carboximidoylchloride have been used to synthesize complex benzotriazole (B28993) and tetrazole structures. tsijournals.com
The presence of the chloro substituent at the 3-position of the benzothiophene (B83047) ring has been noted to enhance the antibacterial activity of some derivatives, highlighting the importance of this structural feature in drug design. researchgate.net
Integration with Flow Chemistry, Automation, and High-Throughput Synthesis Platforms
The synthesis of sulfonyl chlorides can be highly exothermic and often uses hazardous reagents, making it an ideal candidate for continuous flow chemistry. rsc.org Flow chemistry offers superior control over reaction parameters, enhances safety, and improves scalability. rsc.orgresearchgate.net
Future trends in this area include:
Automated Continuous Manufacturing : Systems employing continuous stirred-tank reactors (CSTRs) and automated process controls are being developed for the large-scale production of aryl sulfonyl chlorides, improving consistency and reliability. mdpi.com
High-Throughput Experimentation (HTE) : HTE coupled with rapid analysis techniques like desorption electrospray ionization-mass spectrometry (DESI-MS) can screen hundreds of reaction conditions in minutes. purdue.edu This allows for the rapid optimization of reaction conditions for synthesizing novel benzothiophene sulfonyl derivatives. purdue.edu
Telescoped Synthesis : Integrating multiple synthetic steps into a single continuous flow process without intermediate purification can significantly streamline the production of complex molecules and active pharmaceutical ingredients (APIs). nih.govpurdue.edu
Advanced Computational Design of Novel Benzothiophene Sulfonyl Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In silico methods allow for the rational design of novel molecules and the prediction of their properties before synthesis.
Future research will increasingly leverage:
Molecular Docking : To predict the binding affinity and mode of interaction of novel benzothiophene sulfonamide derivatives with biological targets such as enzymes. This has been used to identify potential α-amylase inhibitors and carbonic anhydrase inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations : To study the dynamic behavior of ligand-protein complexes and assess the stability of predicted binding poses. nih.gov
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify drug candidates with favorable pharmacokinetic profiles early in the design process. nih.gov
Quantum Chemical Studies : Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of designed molecules, further guiding the synthetic efforts. nih.gov
| Computational Method | Application | Key Findings/Goals |
| Molecular Docking | Target-based drug design | Identify potential inhibitors by predicting binding affinities and interactions with active sites nih.govnih.govresearchgate.net |
| Molecular Dynamics | Stability analysis | Confirm the stability of ligand-receptor complexes over time nih.gov |
| ADMET Prediction | Pharmacokinetics | Evaluate drug-likeness and potential toxicity of new compounds nih.gov |
| Density Functional Theory | Electronic properties | Understand molecular structure, reactivity, and spectroscopic properties nih.gov |
Cross-Disciplinary Research with Chemical Biology and Materials Engineering
The unique properties of the benzothiophene sulfonyl scaffold make it a promising candidate for applications beyond traditional pharmaceuticals.
Chemical Biology : The sulfonyl fluoride (B91410) functional group, closely related to sulfonyl chloride, is widely used in chemical biology as a covalent inhibitor and biological probe due to its unique balance of reactivity and stability. nih.gov Future research could explore the development of 3-chloro-1-benzothiophene-based sulfonyl fluorides as specific probes for studying biological systems.
Materials Engineering : Benzothiophene-based systems are key components in organic materials. Metal-free synthetic approaches are being developed to create these materials, avoiding potential metal contamination and reducing costs. rsc.org Derivatives of this compound could be explored for the synthesis of novel organic semiconductors, dyes, or polymers with unique electronic and photophysical properties.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-1-benzothiophene-2-sulfonyl chloride with high purity?
- Methodological Answer: The compound can be synthesized via chlorosulfonation of benzothiophene derivatives. Key steps include:
- Reacting benzothiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
- Subsequent chlorination at the 3-position using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
- Purification via recrystallization (e.g., using anhydrous dichloromethane) or column chromatography to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- FT-IR to validate sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and ~1180–1160 cm⁻¹) and C-Cl bonds.
- Mass spectrometry (MS) for molecular ion confirmation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects (e.g., as demonstrated for structurally related sulfonyl chlorides) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the sulfonation/chlorination steps in synthesizing this compound?
- Methodological Answer:
- Temperature control : Maintain sub-5°C during sulfonation to avoid over-sulfonation or decomposition.
- Solvent selection : Use non-polar solvents (e.g., CCl₄) to minimize hydrolysis of sulfonyl chloride intermediates.
- Catalytic additives : Introduce Lewis acids (e.g., AlCl₃) to enhance regioselectivity during chlorination .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (DFT or Hartree-Fock methods) for expected shifts.
- Purity assessment : Use HPLC or TLC to rule out impurities affecting spectral profiles.
- Reference standards : Cross-check with crystallographically validated structures (e.g., as in related sulfonyl chloride derivatives) .
Q. What are the critical safety protocols for handling this compound given its reactivity?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., SO₂, HCl).
- Storage : Keep in amber glass bottles under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods confirm decomposition?
- Methodological Answer:
- Stability factors : Degrades rapidly in humid environments due to hydrolysis; stable in anhydrous solvents (e.g., dry THF).
- Decomposition monitoring :
- Titration : Track free chloride ions via argentometric titration.
- HPLC-MS : Detect hydrolyzed byproducts (e.g., sulfonic acid derivatives).
- Storage recommendations : Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light .
Applications in Academic Research
Q. What are the applications of this compound in proteomics or medicinal chemistry?
- Methodological Answer:
- Proteomics : Acts as a sulfonylating agent to modify lysine or tyrosine residues in proteins, enabling crosslinking studies or activity-based protein profiling (ABPP).
- Medicinal chemistry : Serves as a key intermediate in synthesizing kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling or nucleophilic displacement reactions.
- Example: Analogous sulfonyl chlorides are used to prepare bioactive molecules like sulfonamide-based enzyme inhibitors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- Reaction condition replication : Systematically vary solvents (polar vs. non-polar), bases (e.g., Et₃N vs. DBU), and nucleophiles (e.g., amines vs. thiols).
- Kinetic studies : Use in-situ monitoring (e.g., ReactIR) to compare reaction rates and intermediates.
- Computational modeling : Assess electronic effects (Hammett σ values) to predict substituent-directed reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
